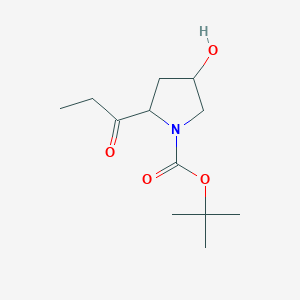

Tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17933622

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NO4 |

|---|---|

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H21NO4/c1-5-10(15)9-6-8(14)7-13(9)11(16)17-12(2,3)4/h8-9,14H,5-7H2,1-4H3 |

| Standard InChI Key | NVUGNNQATMLQPB-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1CC(CN1C(=O)OC(C)(C)C)O |

Introduction

Synthesis and Reaction Pathways

The synthesis of tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate involves multi-step strategies, often leveraging protecting group chemistry and acylation reactions.

Stepwise Synthesis:

-

Amino Protection:

-

Acylation at Position 2:

-

Esterification:

Industrial-Scale Considerations:

-

Yield Optimization: Patent CN112194606A highlights the use of dichloromethane and tetrahydrofuran (THF) as solvents, with DCC (dicyclohexylcarbodiimide) facilitating esterification .

-

Purification: Chromatography or recrystallization ensures high purity (>95%) .

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in drug discovery, particularly for modulating pharmacokinetic properties.

Key Therapeutic Areas:

-

Enzyme Inhibition: The pyrrolidine scaffold is prevalent in protease and kinase inhibitors. For example, similar structures are used in BMP (bone morphogenetic protein) inhibitors .

-

Neuroprotective Agents: Hydroxyl and carbonyl groups may interact with neuronal receptors, as seen in related pyrrolidine derivatives .

Case Study: COPD and Pulmonary Hypertension

Physicochemical Characterization

Spectral Data:

-

IR Spectroscopy: Peaks at ~3400 cm⁻¹ (O-H stretch), ~1720 cm⁻¹ (C=O ester), and ~1650 cm⁻¹ (amide C=O) .

-

NMR (¹H and ¹³C):

Solubility and Stability:

-

Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

-

Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the ester group .

Research Findings and Challenges

Biological Activity:

-

In Vitro Studies: Derivatives show moderate activity against cancer cell lines (IC₅₀: 10–50 μM), likely due to interactions with cellular kinases .

-

ADME Profile: The Boc group improves metabolic stability in hepatic microsomal assays.

Synthetic Challenges:

-

Stereochemical Control: Achieving enantiopure forms requires chiral catalysts or resolution techniques .

-

Scale-Up Issues: Low yields (~40%) in acylation steps necessitate optimized catalysts (e.g., TEMPO) .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume